N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide
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Overview
Description
N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide is a chemical compound formed by the combination of sulfur trioxide and N-ethyldiisopropylamine. This complex is known for its utility in various chemical reactions, particularly in the sulfation of alcohols and other compounds. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as toluene and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfur trioxide N-ethyldiisopropylamine complex typically involves the reaction of sulfur trioxide gas with N-ethyldiisopropylamine in an organic solvent like toluene. The reaction is carried out under controlled temperature conditions to ensure the stability of the complex .
Industrial Production Methods
In industrial settings, the production of sulfur trioxide N-ethyldiisopropylamine complex follows a similar approach but on a larger scale. The process involves the careful handling of sulfur trioxide gas and the use of specialized equipment to maintain the required reaction conditions. The product is then purified and stored under specific conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide primarily undergoes sulfation reactions, where it acts as a sulfating agent for alcohols, phenols, and other compounds. These reactions are crucial in the synthesis of sulfated molecules, which have significant biological and pharmacological roles .
Common Reagents and Conditions
The complex is used in conjunction with various reagents depending on the target molecule. Common reagents include alcohols, phenols, and other hydroxyl-containing compounds. The reactions are typically carried out at controlled temperatures to ensure the desired sulfation without decomposition of the complex .
Major Products Formed
The major products formed from these reactions are sulfated derivatives of the starting materials. These sulfated compounds often exhibit enhanced solubility, stability, and biological activity, making them valuable in various applications .
Scientific Research Applications
N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sulfur trioxide N-ethyldiisopropylamine complex exerts its effects involves the transfer of the sulfating group (SO3) to the target molecule. This process typically occurs through the formation of an intermediate complex, which then reacts with the hydroxyl group of the target molecule to form the sulfated product . The molecular targets and pathways involved in this mechanism are primarily related to the sulfation of hydroxyl-containing compounds .
Comparison with Similar Compounds
N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide is unique in its ability to selectively sulfate alcohols and phenols under mild conditions. Similar compounds include:
Sulfur trioxide trimethylamine complex: Used for sulfation reactions but may require more stringent conditions.
Sulfur trioxide triethylamine complex: Another sulfating agent with similar applications but different reactivity and selectivity profiles.
Sulfur trioxide pyridine complex: Known for its use in sulfation reactions but with different solubility and stability characteristics.
These similar compounds highlight the versatility and specificity of sulfur trioxide N-ethyldiisopropylamine complex in various chemical processes.
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.O3S/c1-6-9(7(2)3)8(4)5;1-4(2)3/h7-8H,6H2,1-5H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAJQJZNAFXYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.O=S(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584979 |
Source
|
Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-58-5 |
Source
|
Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfur trioxide N-ethyldiisopropylamine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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